Cas no 941714-03-0 (1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine)

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core with a methyl group at the 1-position and an amine substituent at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibitor development. The amine functionality allows for further derivatization, enabling the synthesis of diverse bioactive molecules. High purity grades are available to ensure consistency in synthetic workflows. The compound’s stability and solubility profile further support its utility in small-molecule drug discovery.
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine structure
941714-03-0 structure
Product name:1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine
CAS No:941714-03-0
MF:C7H8N4
MW:148.16522026062
CID:1091372
PubChem ID:72207042

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine
    • 1-methylimidazo[4,5-b]pyridin-7-amine
    • 941714-03-0
    • Inchi: InChI=1S/C7H8N4/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
    • InChI Key: WLUDESYBGYQYDC-UHFFFAOYSA-N
    • SMILES: CN1C=NC2=NC=CC(=C21)N

Computed Properties

  • Exact Mass: 148.074896272g/mol
  • Monoisotopic Mass: 148.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 56.7Ų

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151270-1g
1-methyl-1H-imidazo[4,5-b]pyridin-7-amine
941714-03-0 95%
1g
$830 2021-08-05
Alichem
A029187316-1g
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine
941714-03-0 95%
1g
$1809.00 2023-08-31
Chemenu
CM151270-1g
1-methyl-1H-imidazo[4,5-b]pyridin-7-amine
941714-03-0 95%
1g
$830 2024-07-19
Alichem
A029187316-5g
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine
941714-03-0 95%
5g
$4736.90 2023-08-31
Crysdot LLC
CD11007868-1g
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine
941714-03-0 95+%
1g
$880 2024-07-19

Additional information on 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine

Recent Advances in the Study of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS: 941714-03-0)

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS: 941714-03-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine is its incorporation into the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop inhibitors targeting specific kinases, such as JAK2 and FLT3, which are implicated in myeloproliferative neoplasms and acute myeloid leukemia, respectively. The compound's unique structural features enable it to interact with the ATP-binding sites of these kinases, thereby modulating their activity.

In addition to its role in kinase inhibition, 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine has also been investigated for its potential as a building block in the synthesis of other pharmacologically active molecules. Recent studies have demonstrated its utility in the development of small-molecule modulators of protein-protein interactions (PPIs), which are increasingly recognized as attractive targets for drug discovery. The compound's ability to serve as a versatile synthetic intermediate has facilitated the exploration of novel chemical space, leading to the identification of compounds with improved potency and selectivity.

Another area of interest is the compound's pharmacokinetic and toxicological profile. Preliminary studies have shown that 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine exhibits favorable drug-like properties, including good solubility and metabolic stability. However, further investigations are needed to fully characterize its safety and efficacy in preclinical models. Recent efforts have focused on optimizing the compound's structure to enhance its bioavailability and reduce potential off-target effects, which are critical considerations for its progression into clinical development.

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine has also been a subject of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. For instance, novel catalytic systems and green chemistry approaches have been employed to streamline its synthesis, reducing the reliance on hazardous reagents and minimizing environmental impact. These developments are expected to facilitate the large-scale production of the compound for further biological evaluation and potential commercialization.

In conclusion, 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS: 941714-03-0) represents a promising scaffold in medicinal chemistry, with diverse applications in the development of kinase inhibitors and other therapeutic agents. Ongoing research continues to uncover its potential, and future studies are likely to focus on optimizing its pharmacological properties and expanding its therapeutic scope. The compound's versatility and favorable characteristics make it a valuable asset in the quest for novel and effective treatments for various diseases.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd